

Application Notes and Protocols for 2-Methyl 5-cyclohexylpentanol in Research

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Compound of Interest

Compound Name: 2-Methyl 5-cyclohexylpentanol

Cat. No.: B8338738

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl 5-cyclohexylpentanol, a synthetic alcohol with the molecular formula $C_{12}H_{24}O$, is a hydrophobic compound recognized for its antimicrobial properties.^[1] Primarily utilized in the cosmetics industry as a deodorant active under the trade name SymDeo® B125, this molecule presents intriguing possibilities for broader research applications, particularly in the fields of microbiology and drug development.^{[1][2]} Its mechanism of action is associated with the selective targeting of skin microbiota responsible for malodor, suggesting a potential for more nuanced antimicrobial strategies that are microbiome-friendly.^{[1][3]}

These application notes provide a comprehensive overview of **2-Methyl 5-cyclohexylpentanol**, including its physicochemical properties, and detailed protocols for its formulation and use in research settings. The focus will be on leveraging its known antimicrobial activities for further investigation, particularly in the context of bacterial communication and biofilm formation.

Physicochemical Properties

A clear understanding of the physicochemical properties of **2-Methyl 5-cyclohexylpentanol** is crucial for its effective formulation and application in experimental settings.

| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C ₁₂ H ₂₄ O | |
| Molecular Weight | 184.32 g/mol | |
| Appearance | Powder | |
| Solubility | Insoluble in water; Soluble in alcohol, DMSO, ethanol | [4][5] |
| CAS Number | 1141487-54-8 | [6] |

Research Applications

The primary research application of **2-Methyl 5-cyclohexylpentanol** stems from its antimicrobial and anti-biofilm activities.[2] Unlike broad-spectrum antimicrobials, it has been shown to have a minimal impact on the natural skin microbiome, making it a compelling subject for studies on targeted antimicrobial action.[3]

A promising avenue for research is the investigation of its effects on bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation in many pathogenic bacteria.[7][8][9] By disrupting QS, it may be possible to inhibit bacterial pathogenicity without exerting strong selective pressure for resistance.

Potential Research Areas:

- **Anti-Quorum Sensing Activity:** Investigating the ability of **2-Methyl 5-cyclohexylpentanol** to inhibit QS systems in clinically relevant bacteria.
- **Biofilm Disruption:** Studying its efficacy in preventing the formation of and disrupting existing bacterial biofilms.
- **Microbiome Modulation:** Exploring its selective antimicrobial activity and its potential to modulate microbial communities.
- **Synergistic Antimicrobial Studies:** Evaluating its potential to enhance the efficacy of conventional antibiotics.

Experimental Protocols

Due to its hydrophobic nature, proper formulation of **2-Methyl 5-cyclohexylpentanol** is critical for its use in aqueous-based biological assays.

Protocol 1: Stock Solution Preparation

This protocol describes the preparation of a stock solution of **2-Methyl 5-cyclohexylpentanol** for in vitro assays.

Materials:

- **2-Methyl 5-cyclohexylpentanol** powder
- Dimethyl sulfoxide (DMSO) or Ethanol (100%)
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:

- Weigh out the desired amount of **2-Methyl 5-cyclohexylpentanol** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
- Vortex the tube vigorously for at least 30 seconds to ensure complete dissolution.
- Visually inspect the solution to ensure there are no visible particles.
- Store the stock solution at -20°C for long-term storage.

Note: The final concentration of the solvent in the assay should be kept low (typically $\leq 1\%$) to avoid solvent-induced toxicity to the cells or bacteria.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing

This protocol outlines a method for determining the minimum inhibitory concentration (MIC) of **2-Methyl 5-cyclohexylpentanol** against a bacterial strain.

Materials:

- **2-Methyl 5-cyclohexylpentanol** stock solution
- Bacterial culture in logarithmic growth phase
- Appropriate bacterial growth medium (e.g., Luria-Bertani broth)
- Sterile 96-well microtiter plate
- Plate reader

Procedure:

- Prepare serial dilutions of the **2-Methyl 5-cyclohexylpentanol** stock solution in the bacterial growth medium in the wells of a 96-well plate.
- Inoculate each well with the bacterial suspension to a final concentration of approximately 5×10^5 CFU/mL.
- Include a positive control (bacteria with medium and solvent) and a negative control (medium only).
- Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
- Measure the optical density (OD) at 600 nm using a plate reader to determine bacterial growth.
- The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.

Protocol 3: Quorum Sensing Inhibition Assay (Violacein Inhibition)

This protocol describes a common method to screen for anti-quorum sensing activity using the reporter strain *Chromobacterium violaceum*, which produces a purple pigment (violacein) under the control of quorum sensing.

Materials:

- **2-Methyl 5-cyclohexylpentanol** stock solution
- *Chromobacterium violaceum* culture
- Luria-Bertani (LB) agar plates
- Sterile paper discs

Procedure:

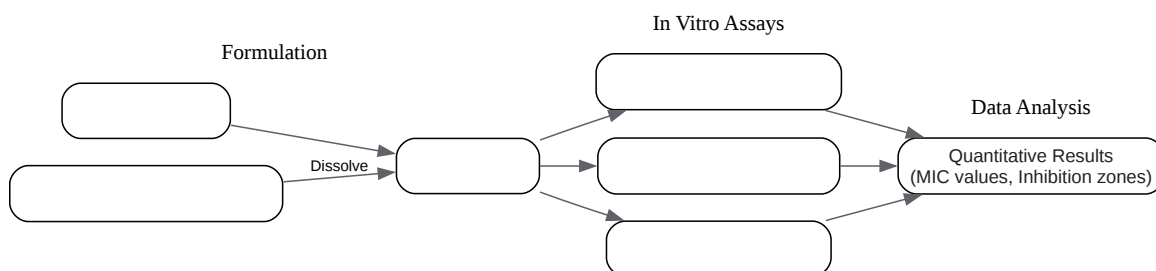
- Prepare a lawn of *C. violaceum* on an LB agar plate.
- Impregnate sterile paper discs with different concentrations of the **2-Methyl 5-cyclohexylpentanol** solution.
- Place the discs on the surface of the agar.
- Incubate the plates at 30°C for 24-48 hours.
- Observe the plates for a zone of colorless, non-pigmented bacterial growth around the disc, which indicates inhibition of quorum sensing. A clear zone of no growth would indicate bactericidal activity.

Data Presentation

Table 1: Clinical Efficacy of 2-Methyl 5-cyclohexylpentanol in Axillary Malodor Reduction

| Time Point | Malodor Reduction (%) | Reference |
|------------|-----------------------|-----------|
| 24 hours | ~48% | [1] |
| 48 hours | ~46% | [1] |

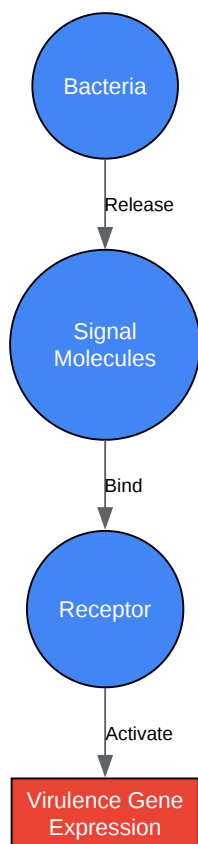
Visualizations



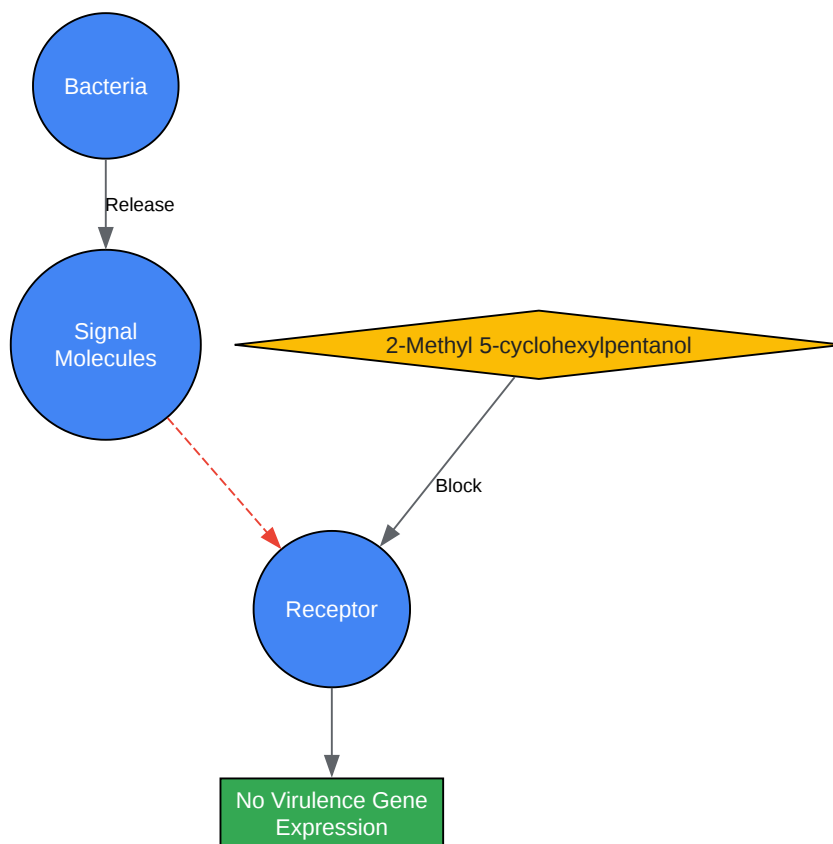
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Caption: Experimental workflow for formulating and testing **2-Methyl 5-cyclohexylpentanol**.

Normal Quorum Sensing



Quorum Sensing Inhibition



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Caption: Mechanism of quorum sensing inhibition by **2-Methyl 5-cyclohexylpentanol**.

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